
3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a specialized compound used in various scientific fields. It is characterized by its unique structure, which includes a thiazolidine ring, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazolidine ring through cyclization reactions, followed by the introduction of the FMOC (9-fluorenylmethoxycarbonyl) protecting group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of the thiazolidine ring to more oxidized forms.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can participate in various biochemical pathways, influencing the activity of proteins and other biomolecules. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-FMOC-THIAZOLIDINE-4-CARBOXYLIC ACID: Lacks the 5,5-dimethyl substitution, resulting in different chemical properties.
(S)-FMOC-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID: Similar structure but with variations in the substituents on the thiazolidine ring.
Uniqueness
(S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H20NO4S- |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/p-1/t18-/m0/s1 |
InChI Key |
AHWBFHCBDIMJQV-SFHVURJKSA-M |
Isomeric SMILES |
CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


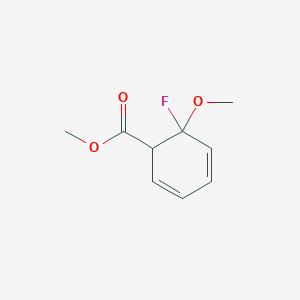
![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)
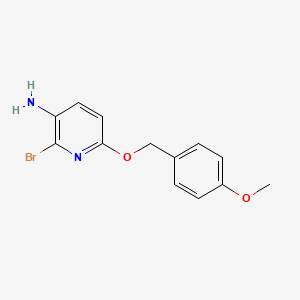
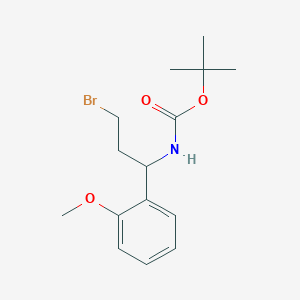
![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)
![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
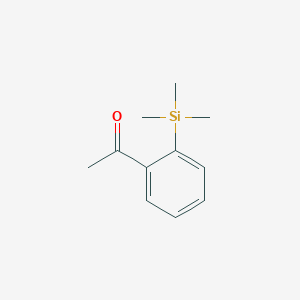
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
amine](/img/structure/B14119982.png)
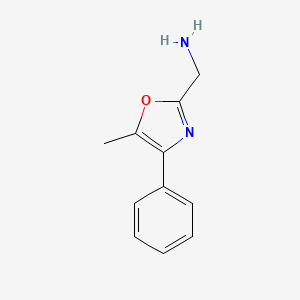
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
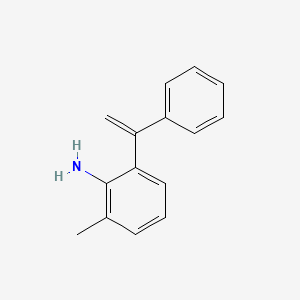
![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
